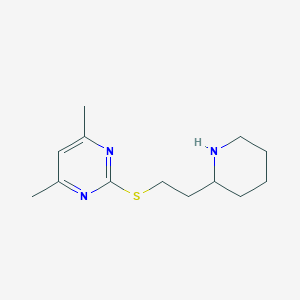

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine

Description

Properties

Molecular Formula |

C13H21N3S |

|---|---|

Molecular Weight |

251.39 g/mol |

IUPAC Name |

4,6-dimethyl-2-(2-piperidin-2-ylethylsulfanyl)pyrimidine |

InChI |

InChI=1S/C13H21N3S/c1-10-9-11(2)16-13(15-10)17-8-6-12-5-3-4-7-14-12/h9,12,14H,3-8H2,1-2H3 |

InChI Key |

FXRXONZTVAQEMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCC2CCCCN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under basic conditions.

Attachment of Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative, typically under mild heating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine can undergo various chemical reactions, including:

Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, including their binding affinities and mechanisms of action.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions . These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Key Structural and Functional Differences

Piperidine vs. Pyrrolidine’s smaller size may reduce metabolic stability due to faster ring-opening reactions.

Thioether vs. Disulfide Linkages :

- Compounds with disulfide bonds (e.g., 4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine) exhibit redox activity, which may limit their stability in reducing environments but enable targeted release in specific tissues .

- The thioether group in the target compound provides higher chemical stability, favoring prolonged biological activity.

Electron-Withdrawing vs. The methyl groups in the target compound contribute to lipophilicity, enhancing membrane permeability.

Polarity and Solubility :

- Acetamide derivatives (e.g., 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) exhibit higher aqueous solubility due to hydrogen-bonding capacity but may suffer from reduced blood-brain barrier penetration .

Biological Activity

4,6-Dimethyl-2-((2-(piperidin-2-yl)ethyl)thio)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including antimicrobial effects, anticancer activity, and other pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₃S

- Molecular Weight : 225.33 g/mol

This compound features a pyrimidine ring substituted with a piperidine-derived thioether, which contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. The compound has shown significant activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Streptococcus pneumoniae | 0.50 μg/mL |

| Enterococcus faecalis | 0.75 μg/mL |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents against resistant strains .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.5 |

| A549 (lung cancer) | 4.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer therapeutic .

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity of the compound. In vivo studies in mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the piperidine ring and pyrimidine core can significantly influence their pharmacological properties.

- Piperidine Substituents : Variations in substituents on the piperidine ring have shown to enhance antibacterial activity.

- Pyrimidine Modifications : Alterations at positions 4 and 6 on the pyrimidine ring can lead to improved anticancer efficacy.

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study A : A study involving a combination therapy with this compound and conventional antibiotics showed synergistic effects against resistant bacterial strains.

- Case Study B : In a preclinical trial for cancer treatment, patients receiving this compound alongside standard chemotherapy exhibited improved tumor response rates compared to those receiving chemotherapy alone.

Q & A

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.